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2-(3,4-Dihydroxyphenyl)-3-(4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-((3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl)oxan-2-yl)oxy-5,7-dihydroxychromen-4-one

Cat. No.: B1649360
CAS No.: 55696-57-6
M. Wt: 756.7 g/mol
InChI Key: HKNBJSRIYRDSLB-UHFFFAOYSA-N
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Description

Contextualizing Flavonoid Glycosides within Natural Product Chemistry

Flavonoid glycosides represent a significant class of polyphenolic compounds widely distributed in the plant kingdom. These natural products are characterized by a 15-carbon skeleton, typically arranged as two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyrane ring (C), forming a C6-C3-C6 system researchgate.netnih.gov. The core flavonoid structure, known as the aglycone, becomes a glycoside when one or more sugar moieties are attached via a glycosidic linkage, most commonly at the 3- or 7-hydroxyl positions nih.govacs.orgnih.gov. This glycosylation significantly influences their solubility, stability, and bioavailability nih.govfrontiersin.org.

Flavonoid glycosides play diverse and essential roles in plants, contributing to processes such as UV photoprotection, reproduction (e.g., attracting pollinators through plant color), and defense against microbial infections and herbivory acs.orgfrontiersin.org. In natural product chemistry, they are of considerable interest due to their widespread occurrence and a broad spectrum of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties researchgate.netnih.govacs.org. Their presence in fruits, vegetables, and medicinal plants makes them relevant to human health and a focus of phytochemical research for potential therapeutic applications acs.org.

Overview of Manghaslin's Structural Framework and Research Significance

Manghaslin is a complex flavonoid glycoside with the molecular formula C33H40O20 and a molecular weight of 756.7 g/mol nih.govcdutcm.edu.cn. It is specifically identified as a quercetin (B1663063) triglycoside, more precisely, quercetin 3-O-(2G-rhamnosylrutinoside) or quercetin 3-O-rutinoside-(1→2)-O-rhamnoside nih.govcymitquimica.comfrontiersin.org. This indicates that its aglycone is quercetin, a well-known flavonol, to which a complex trisaccharide unit is attached at the 3-position nih.govcymitquimica.com. The sugar moiety consists of a glucose unit linked to two rhamnose units nih.govcymitquimica.com.

The research significance of manghaslin stems from its presence in various plant species, suggesting its potential contribution to the observed biological activities of these plants. It has been reported in plants such as Diospyros cathayensis, Fraxinus americana, Phaseolus vulgaris (common bean), Clematis viticella, Vasconcellea pubescens (mountain papaya), Vasconcellea quercifolia, and Carica papaya (papaya) nih.govhmdb.caijarbs.comfigshare.comresearchgate.netresearchgate.netd-nb.info. Early investigations and recent studies have highlighted its antioxidant and anti-inflammatory properties ijarbs.comfigshare.commedchemexpress.comsciforum.net. For instance, manghaslin has shown inhibitory activity against acetylcholinesterase (AChE) and has been observed to reduce the release of nitric oxide (NO) in LPS-stimulated macrophages, as well as decrease levels of TNF-α and neopterin (B1670844) figshare.commedchemexpress.com. Its antioxidant activity has been evaluated using assays such as DPPH and ABTS, where it demonstrated superior antioxidant capacity compared to other related compounds sciforum.net.

Historical Perspective of Manghaslin Isolation and Early Investigations

The isolation and characterization of manghaslin have been documented in phytochemical literature. While specific details on its very first isolation are not explicitly detailed in all general overviews, it is recognized as a compound whose structure, quercetin 3-(2G-rhamnosylrutinoside), has been identified through spectroscopic methods, including 1D- and 2D-NMR frontiersin.orgresearchgate.net.

Manghaslin has been isolated from diverse plant sources, contributing to its historical investigation. For example, it was isolated from the fruits of the mountain papaya (Vasconcellea pubescens) grown in Chile, where its structure was characterized by spectroscopic methods researchgate.net. It was also identified in Vasconcellea quercifolia researchgate.net. Furthermore, manghaslin has been isolated from the leaves of Carica papaya, with its structural elucidation compared to previously published data d-nb.infosciforum.net. Early research into its properties indicated its antioxidant and anti-inflammatory potential, paving the way for further detailed studies into its biological activities ijarbs.comfigshare.commedchemexpress.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O20 B1649360 2-(3,4-Dihydroxyphenyl)-3-(4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-((3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl)oxan-2-yl)oxy-5,7-dihydroxychromen-4-one CAS No. 55696-57-6

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNBJSRIYRDSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Manghaslin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55696-57-6
Record name Manghaslin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 196 °C
Record name Manghaslin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Botanical Origin and Natural Distribution of Manghaslin

Isolation from Vasconcellea quercifolia Fruits

Manghaslin has been successfully isolated from the fruits of the Peruvian Caricaceae species, Vasconcellea quercifolia A. St.-Hil unirioja.es. In a detailed phytochemical analysis, researchers employed High-Speed Centrifugal Countercurrent Chromatography (HSCCC) for the preparative isolation of the main polar phenolic compounds from the fruit unirioja.es.

The structure of the isolated Manghaslin was confirmed through comprehensive spectroscopic analysis, including 13C NMR data researchgate.netresearchgate.net. This research identified Manghaslin, alongside rutin (B1680289), as one of the primary phenolics in V. quercifolia fruits unirioja.es.

Table 2: Phytochemical Analysis of Vasconcellea quercifolia Fruit

Compound Status Isolation/Analysis Method References
Manghaslin Main phenolic HSCCC, HPLC-DAD, ESI-MS, 13C NMR unirioja.esresearchgate.netresearchgate.netresearchgate.net
Rutin Main phenolic HSCCC, HPLC-DAD, ESI-MS, 13C NMR unirioja.esresearchgate.netresearchgate.netresearchgate.net

Detection in Vasconcellea pubescens Fruits

The fruit of Vasconcellea pubescens, the mountain papaya, has been a subject of phytochemical studies that have led to the identification of Manghaslin mdpi.com. Quercetin (B1663063) glycosides, including both rutin and Manghaslin, were isolated from the fruits of V. pubescens grown in Chile. Their identification was achieved through selective fractionation and characterization by spectroscopic methods mdpi.com. This species is noted for its juicy, aromatic yellow flesh and is a significant source of various phenolic compounds mdpi.com.

Comparative Phytochemical Profiling of Manghaslin-Containing Extracts

The phytochemical environment of Manghaslin varies significantly across the different plant species in which it is found. A comparative analysis of extracts from these plants reveals a unique profile of co-occurring compounds for each. For instance, in Calendula officinalis, Manghaslin is found in a flavonoid-rich environment, while in Clematis cirrhosa, it is part of a more diverse mixture that includes triterpenoids and fatty acids in addition to other phenolics nih.gov.

Below is a comparative table of phytochemicals identified alongside Manghaslin in various plant extracts.

Plant SpeciesCo-occurring Phytochemicals
Calendula officinalis Typhaneoside, Narcissin, Calendoflavobioside, Isorhamnetin derivatives, Quercetin derivatives nih.gov
Clematis cirrhosa Calceolarioside B, Quercetin 7-O-rhamnopyranoside, Luteolin, Quercetin-3,7-O-diglucoside, Salvadoraside, Kaempferol-3,7-O-α-L-dirhamnoside, Tectoridin nih.gov
Capparis cartilaginea Other flavonoids sciforum.net

Isolation and Purification Methodologies for Manghaslin

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification of manghaslin due to their high resolution and selectivity. Several advanced techniques have been successfully applied.

High-Speed Countercurrent Chromatography (HSCCC) has proven to be a highly effective preparative technique for isolating polar phenolics, including manghaslin, from plant extracts. This liquid-liquid chromatography method operates without a solid support, eliminating irreversible adsorption and sample loss. HSCCC has been successfully applied to the preparative isolation of main polar phenolics, such as rutin (B1680289) and manghaslin, from the Peruvian Caricaceae Vasconcellea quercifolia A. St.-Hil. researcher.liferesearchgate.net. The technique, often combined with other chromatographic methods, allows for the isolation of major phenolics from the plant researchgate.net. Another study also reported the isolation of manghaslin (quercetin 3-(2G-rhamnosylrutinoside)) using HSCCC from Capparis cartilaginea frontiersin.org.

Centrifugal Partition Chromatography (CPC), also known as Centrifugal Countercurrent Chromatography (CCC), is a liquid-liquid chromatography technique that is highly efficient, non-denaturing, and rapid, making it ideal for isolating bioactive constituents from plants researcher.liferesearcher.life. This technique separates analytes based on their differing partition coefficients in a two-liquid system, where the stationary liquid phase is retained by centrifugal forces rotachrom.com.

For instance, manghaslin has been isolated from Carica papaya leaf juice using sequential chromatography processes, specifically liquid-liquid extraction followed by centrifugal partition chromatography sciforum.netsciforum.netsciforum.net. The separation was monitored by high-performance thin-layer chromatography (HPTLC) and characterized using ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) sciforum.net. In one such study, manghaslin was detected at m/z 755.46 [M-H]- with a retention time of 2.37 minutes, and its retention factor (Rf) was determined to be 0.19 sciforum.net.

Table 1: Chromatographic Parameters for Manghaslin Isolation via CPC

ParameterValueSource PlantMonitoring/Characterization
m/z [M-H]-755.46Carica papayaOrbitrap LC-MS
Retention Time (min)2.37Carica papayaOrbitrap LC-MS
Retention Factor (Rf)0.19Carica papayaHPTLC

Liquid-liquid extraction (LLE), also known as solvent extraction or partitioning, is a fundamental separation technique that relies on the differential solubility of compounds between two immiscible liquids, typically an organic solvent and an aqueous solution phenomenex.comwikipedia.org. This method is often employed as an initial clean-up step or in conjunction with other chromatographic techniques.

In the isolation of manghaslin, LLE has been used sequentially with centrifugal partition chromatography to process Carica papaya leaf juice sciforum.netsciforum.netsciforum.net. This approach helps to initially fractionate the complex mixture, enriching the target compounds before more selective chromatographic steps. For example, an alkaloidal fraction containing manghaslin can be obtained via adsorption on cationic ion exchange resin, followed by purification using HPLC-MS nih.gov. LLE is particularly useful for separating polar and non-polar compounds and can be optimized by adjusting solvents and conditions to efficiently clean, concentrate, or isolate specific compounds phenomenex.com.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification of manghaslin, often after initial crude fractionation or other chromatographic steps. HPLC provides high resolution and allows for the isolation of compounds with high purity.

Manghaslin has been purified using semi-preparative HPLC. In one instance, after initial fractionation, manghaslin (identified as Peak 8) was purified using a C-18 column (Phenomenex Luna 10 µm, 100A, 150 × 10.0 mm) nih.gov. The mobile phase typically consists of a gradient system, such as water with a small percentage of trifluoroacetic acid (e.g., 0.005% v/v) as solvent A, and acetonitrile (B52724) with the same percentage of trifluoroacetic acid as solvent B nih.gov. This method effectively separates manghaslin from other co-eluting compounds. HPLC-DAD (Diode Array Detection) and ESI-MS (Electrospray Ionisation Mass Spectrometric) detection are commonly used to characterize the phenolic compounds, including manghaslin, during and after purification researcher.liferesearchgate.net. Partially resolved fractions from HSCCC separation can be further purified by preparative HPLC to achieve higher purities science.gov.

Table 2: Preparative HPLC Parameters for Manghaslin Purification

ParameterValueColumn TypeMobile Phase Components
ColumnLuna 10 µm, 100A, 150 × 10.0 mmC-18Water, Acetonitrile
Additive0.005% v/v Trifluoroacetic acidN/AN/A
Detection MethodsUV (250 nm), HPLC-DAD, ESI-MSN/AN/A

Optimized Extraction Methods from Plant Matrices

Traditional extraction techniques, such as maceration, Soxhlet extraction, percolation, and reflux extraction, have been historically used mdpi.com. However, these methods often present disadvantages such as high solvent consumption, long extraction times, and potentially lower yields mdpi.com.

Modern approaches focus on optimizing parameters like solvent composition, temperature, extraction time, and solid-liquid ratio to enhance efficiency and selectivity explorationpub.com. For instance, alcohol extraction, particularly using ethanol (B145695), is a common method for flavonoids due to its effectiveness nih.govinnovareacademics.in. The optimal conditions for extracting total flavonoids from plant leaves, which would include manghaslin, can involve specific ethanol concentrations (e.g., 60%), ultrasonic power, liquid-solid ratios, and extraction temperatures nih.gov.

Emerging extraction technologies have been developed to overcome the limitations of conventional methods, aiming to minimize solvent use, shorten extraction times, and maximize yields while preventing degradation of heat-sensitive compounds mdpi.com. These include:

Ultrasound-Assisted Extraction (UAE) : This method uses acoustic cavitation to break down plant cell walls, intensifying mass transfer and improving solvent penetration, leading to faster extraction times and higher reproducibility explorationpub.com.

Microwave-Assisted Extraction (MAE) : MAE uses high-frequency electromagnetic waves to rapidly heat the solid-liquid mixture, causing cell rupture and facilitating the release of bioactive compounds. It offers shorter extraction times and lower solvent volumes explorationpub.com.

Pressurized Liquid Extraction (PLE) : Also known as accelerated solvent extraction (ASE), PLE uses solvents at elevated temperatures and pressures, which can enhance the solubility and extraction of compounds nih.gov.

After the initial crude extraction, purification methods often involve macroporous resin column chromatography, which is favored for its recyclability, good selectivity, low cost, and suitability for large-scale preparation of flavonoids nih.gov. Subsequent steps may include gel chromatography or further fractionation before advanced chromatographic techniques like HSCCC, CPC, or preparative HPLC are applied.

Structural Elucidation and Comprehensive Chemical Characterization of Manghaslin

Advanced Spectroscopic Techniques for Molecular Structure Determination

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a powerful analytical technique employed for the separation, identification, and quantification of complex compounds like Manghaslin within intricate matrices. cdutcm.edu.cnwikidata.orgfishersci.cacdutcm.edu.cn This method offers high separation efficiency and sensitivity, making it ideal for analyzing natural products. cdutcm.edu.cnthegoodscentscompany.com

For Manghaslin, UHPLC-MS/MS analysis in positive ionization mode has revealed a precursor ion [M+H]⁺ at m/z 757.2186. nih.govnih.gov Fragmentation of this precursor ion yields characteristic product ions that are crucial for structural identification. Key fragment ions observed include m/z 303.049, 465.1018, 129.0542, 85.0284, and 449.1071. nih.gov In the negative ionization mode, a precursor ion [M-H]⁻ at m/z 755.2036743164062 has been reported, with corresponding fragment ions at m/z 300.0272216796875, 271.024658203125, 301.0348205566406, and 255.0295867919922. nih.gov These fragmentation patterns provide insights into the successive loss of sugar moieties and the structure of the aglycone. nih.gov

Table 1: UHPLC-MS/MS and ESI-MS Data for Manghaslin

Ionization ModePrecursor Ion (m/z)Fragment Ions (m/z)Instrument TypeCollision Energy (V)Retention Time (min)
Positive757.2186 [M+H]⁺303.049, 465.1018, 129.0542, 85.0284, 449.1071Agilent 6530 Q-TOF20, 401.6633
Negative755.20367 [M-H]⁻300.02722, 271.02465, 301.03482, 255.02958Not specifiedNot specifiedNot specified
Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile compounds, such as flavonoid glycosides, by producing molecular ions with minimal fragmentation. wikipedia.org ESI-MS is widely used to determine the molecular weight and formula of compounds. nih.gov Full scan ESI and MSⁿ mass spectra have been utilized for the characterization of Manghaslin. wikipedia.org The observation of the protonated molecular ion [M+H]⁺ and deprotonated molecular ion [M-H]⁻ confirms its molecular weight. nih.govnih.gov Subsequent MS/MS experiments, often referred to as tandem mass spectrometry, induce fragmentation of these molecular ions, providing structural information through the analysis of fragment ions. fishersci.cathegoodscentscompany.comnih.gov The stepwise loss of sugar units from the glycosidic structure is a common fragmentation pathway observed in ESI-MS/MS of flavonoid O-glycosides, which helps in identifying the sugar moieties and their sequence. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

UV-Vis spectroscopy is a fundamental technique for identifying chromophores and characterizing the electronic transitions within a molecule. nih.govthegoodscentscompany.com For flavonoids like Manghaslin, UV-Vis spectra typically exhibit two major absorption bands: Band I (300-400 nm) related to the B-ring cinnamoyl system and Band II (240-280 nm) associated with the A-ring benzoyl system. The presence and shifts of these bands provide valuable information about the type of flavonoid, the hydroxylation pattern, and the presence of glycosidic linkages. While specific UV-Vis absorption maxima for Manghaslin were not detailed in the provided snippets, UV spectra have been consistently used in its structural elucidation and comparison with other 3-O-flavonol glycosides, indicating the presence of characteristic flavonoid chromophores. flybase.organatoljcardiol.com

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations. For complex natural products like Manghaslin, IR spectroscopy provides crucial evidence for the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) from the flavone (B191248) backbone, and various C-O and C-C stretches characteristic of sugars and aromatic rings. The provided information indicates that IR spectroscopy was utilized in the structural characterization of Manghaslin, confirming the presence of its key functional groups, consistent with its classification as a flavonoid glycoside. researchgate.net

Comparative Structural Analysis with Known Flavonoid Glycosides

Comparative structural analysis is essential for confirming the identity of a newly isolated compound and understanding its relationship to known natural products. Manghaslin has been identified as quercetin-3-O-(2''-rhamnosyl rutinoside). wikipedia.org This nomenclature directly links Manghaslin to quercetin (B1663063), a common flavonoid aglycone, and specifies its glycosidic substitution pattern.

A significant comparison is often made between Manghaslin and Rutin (B1680289) , another well-known flavonoid glycoside. Rutin is formally known as quercetin-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside. Both Manghaslin and Rutin share the quercetin aglycone and are glycosylated at the 3-O position with rhamnose and glucose units. The key difference lies in the specific linkage and arrangement of the sugar moieties. The structural elucidation of Manghaslin, including its 13C NMR data, has been compared with that of Rutin to confirm its identity and differentiate it from similar compounds. wikipedia.org

Other flavonoid glycosides frequently mentioned in the context of Manghaslin's isolation and characterization include Nicotiflorin (B191644) (kaempferol 3-O-rutinoside) and Clitorin (B1676218) (a kaempferol (B1673270) glycoside). nih.govwikipedia.orgnih.gov These comparisons help in understanding the diversity of glycosidic patterns and aglycones within the flavonoid family. The aglycones Kaempferol and Isorhamnetin are also relevant in comparative studies of flavonoid glycosides, as they represent common structural variations in the flavonoid backbone. flybase.organatoljcardiol.com

Table 2: Comparative Overview of Manghaslin with Related Flavonoid Glycosides

CompoundAglyconeGlycosidic StructurePubChem CID
ManghaslinQuercetin3-O-(2''-rhamnosyl rutinoside)11498684
RutinQuercetin3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside5280805
NicotiflorinKaempferol3-O-rutinoside (kaempferol 3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside)44144326 / 5318767
ClitorinKaempferol3-O-(2''-rhamnosyl rutinoside)11592917

Biosynthetic Pathways and Enzymatic Synthesis of Manghaslin

Elucidation of Manghaslin's Position within the Flavonoid Biosynthesis Pathway

Manghaslin is structurally identified as quercetin (B1663063) 3-2″-rhamnosylrutinoside, indicating that its core aglycone is quercetin, a prominent flavonol fishersci.atfishersci.cascilit.com. This places manghaslin firmly within the flavonoid biosynthesis pathway, a branch of the phenylpropanoid pathway. The initial steps of flavonoid synthesis originate from primary metabolism, specifically from products of glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose-4-phosphate), which feed into the shikimate pathway thegoodscentscompany.comciteab.com.

The shikimate pathway leads to the production of aromatic amino acids, notably L-phenylalanine, which serves as a crucial precursor for various phenolic compounds, including flavonoids thegoodscentscompany.comciteab.com. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway thegoodscentscompany.comciteab.com. Subsequent enzymatic modifications lead to the formation of p-coumaroyl-CoA.

A pivotal step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield a chalcone, such as naringenin (B18129) chalcone fishersci.caciteab.com. This chalcone then undergoes isomerization, typically catalyzed by chalcone-flavanone isomerase (CHI), to form a flavanone, such as naringenin fishersci.caciteab.com. From flavanones, a diverse array of flavonoid classes, including flavonols like quercetin, are subsequently synthesized through further enzymatic transformations citeab.com.

Enzymatic Glycosylation Processes Involved in Manghaslin Formation

The conversion of the quercetin aglycone into manghaslin involves complex glycosylation steps. Manghaslin's structure, quercetin 3-2″-rhamnosylrutinoside, signifies the attachment of a rutinose disaccharide (composed of glucose and rhamnose) and an additional rhamnose unit at specific positions on the quercetin molecule fishersci.at. Glycosylation, the process of adding sugar moieties to a compound, is a critical mechanism in plants that enhances the structural diversity, solubility, stability, and bioactivity of flavonoids.

These glycosylation reactions are primarily mediated by UDP-glycosyltransferases (UGTs). UGTs are a large family of enzymes that catalyze the transfer of a sugar molecule from a uridine (B1682114) diphosphate (B83284) (UDP)-sugar donor (e.g., UDP-glucose, UDP-rhamnose) to an acceptor molecule, which in this case is the flavonoid aglycone or a pre-glycosylated flavonoid fishersci.atfishersci.ca.

Identification and Characterization of UDP-Glycosyltransferases (UGTs)

Plant UGTs play a significant role in generating the vast structural complexity observed in flavonoid glycosides fishersci.at. While specific UGTs directly responsible for the complete synthesis of the rhamnosylrutinoside moiety in manghaslin have not been extensively characterized in the provided literature, the general function of UGTs in flavonoid glycosylation is well-documented. These enzymes are known for their ability to attach various sugar moieties (e.g., glucose, rhamnose) at different hydroxyl positions on the flavonoid backbone. For instance, rhamnosyltransferases, a type of UGT, are involved in the rhamnosylation of flavonoids phcog.com. The diverse functions of UGTs contribute significantly to the varied bioactivities of flavonoid glycosides and are crucial targets in metabolic engineering efforts for the production of these valuable compounds fishersci.at.

Investigation of Precursor Molecules and Metabolic Intermediates

The biosynthesis of manghaslin involves a cascade of precursor molecules and metabolic intermediates, each transformed by specific enzymes along the pathway.

Key Precursor Molecules:

L-Phenylalanine: An aromatic amino acid, it is the initial committed precursor in the phenylpropanoid pathway that leads to flavonoid synthesis thegoodscentscompany.comciteab.com.

p-Coumaroyl-CoA: Formed from trans-cinnamic acid, this activated compound is a key substrate for chalcone synthase fishersci.caciteab.com.

Malonyl-CoA: This molecule provides the acetate (B1210297) units necessary for the formation of the A-ring of the flavonoid structure during the chalcone synthase reaction fishersci.caciteab.com.

UDP-Glucose and UDP-Rhamnose: These are the activated sugar donors required for the glycosylation steps catalyzed by UGTs during the formation of the complex sugar moiety of manghaslin fishersci.at.

Key Metabolic Intermediates:

Metabolic intermediates are compounds formed during the sequential enzymatic reactions of a metabolic pathway, acting as transient molecules between the initial substrates and the final product dsmz.de. For manghaslin biosynthesis, these include:

trans-Cinnamic Acid: Produced from L-phenylalanine by PAL, it is an early intermediate in the phenylpropanoid pathway thegoodscentscompany.comciteab.com.

Chalcone (e.g., Naringenin Chalcone): The direct product of the CHS reaction, it is an open-chain flavonoid precursor that undergoes cyclization fishersci.caciteab.com.

Flavanone (e.g., Naringenin): Formed by the isomerization of chalcones, flavanones serve as central intermediates from which various flavonoid subclasses, including flavonols, are derived fishersci.caciteab.com.

Quercetin: The aglycone of manghaslin, quercetin is a flavonol intermediate that undergoes subsequent glycosylation to form manghaslin fishersci.atfishersci.cascilit.com.

The precise control and channeling of these intermediates through enzyme complexes are crucial for efficient biosynthesis, especially for compounds with reactive intermediates daneshyari.com.

Molecular Interactions and Mechanistic Studies of Manghaslin S Biological Activities in Vitro and in Silico

Receptor Binding and Cellular Signaling Pathway Modulation

Interaction with Caspase-3 and Implications for Apoptotic Pathways

Currently, there is a lack of specific research data detailing the direct interaction between Manghaslin and Caspase-3. Caspases are a family of proteases that play a crucial role in programmed cell death, or apoptosis. mdpi.comrasayanjournal.co.in Caspase-3, in particular, is a key "executioner" caspase, which, when activated by initiator caspases like Caspase-9, carries out the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.govyoutube.com Apoptotic pathways are broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases. mdpi.com While the study of natural compounds as modulators of these pathways is an active area of research, specific investigations into Manghaslin's role in Caspase-3-mediated apoptosis have not been documented in the available scientific literature.

In Silico Binding to Human Targets: Tumor Necrosis Factor-alpha (TNF-α) and Alpha-Thrombin

In Silico Binding to Tumor Necrosis Factor-alpha (TNF-α)

Detailed in silico molecular docking studies specifically investigating the binding of Manghaslin to human Tumor Necrosis Factor-alpha (TNF-α) are not presently available in the reviewed literature. TNF-α is a critical pro-inflammatory cytokine involved in a wide range of cellular activities, including inflammation, cell proliferation, and apoptosis. eijppr.comnih.gov Computational methods such as molecular docking are frequently used to predict the binding affinity and interaction patterns of small molecules with therapeutic targets like TNF-α. manuscriptscientific.comeurekaselect.com However, such computational analyses have yet to be specifically reported for Manghaslin.

In Silico Binding to Alpha-Thrombin

Computational studies have explored the interaction between Manghaslin and human alpha-thrombin, a key serine protease in the blood coagulation cascade. researchgate.netcoachrom.com In a molecular docking study, Manghaslin was identified as one of several phytochemicals with the potential to inhibit alpha-thrombin. researchgate.net The analysis predicted that Manghaslin binds to the same active site residues as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a known potent and irreversible thrombin inhibitor. researchgate.net This suggests a competitive inhibition mechanism.

The specific amino acid residues in alpha-thrombin's active site predicted to interact with Manghaslin are detailed in the table below. researchgate.net This interaction highlights the potential of Manghaslin as a thrombin inhibitor, which could have implications for anticoagulation. researchgate.net

Table 1: Predicted Interaction of Manghaslin with Human Alpha-Thrombin

Target ProteinLigandPredicted Interacting ResiduesReference
Human Alpha-ThrombinManghaslinLeu41, His57, Trp60d, Asn143, Gln151, Glu192, Gly193, Ser195, Ser214, Trp215, Gly216 researchgate.net

Modulation of Cellular Regulatory Mechanisms (In vitro Models)

Reduction of Nitric Oxide (NO) Release in Lipopolysaccharide (LPS)-Stimulated Macrophages

Specific in vitro studies examining the effect of isolated Manghaslin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages are not available in the current body of scientific literature. Macrophages, when stimulated by inflammatory agents like LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com This overproduction of NO is a hallmark of inflammation, and many natural compounds are investigated for their ability to inhibit this process. nih.govnih.govuantwerpen.be However, research focusing specifically on Manghaslin's capacity to modulate this pathway has not been reported.

Decrease in Inflammatory Cytokines (e.g., TNF-α) and Neopterin (B1670844) Levels

There is currently no available in vitro research data demonstrating that Manghaslin can decrease the levels of inflammatory cytokines such as TNF-α or the immune activation marker neopterin. The modulation of pro-inflammatory cytokines is a key mechanism for anti-inflammatory agents. mdpi.com Neopterin is released by macrophages upon stimulation by cytokines like interferon-gamma and serves as a biomarker for cell-mediated immune activation. nih.govnih.gov While the investigation of natural products for these effects is common, specific studies on Manghaslin have not been published.

Mechanisms of Angiogenesis Inhibition (e.g., VEGF mRNA Expression Modulation by Extracts)

Scientific literature detailing the mechanisms by which Manghaslin may inhibit angiogenesis is not currently available. Specifically, there are no reports on its effect on the modulation of Vascular Endothelial Growth Factor (VEGF) mRNA expression. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and VEGF is a primary regulator of this process. frontiersin.orgmdpi.com The inhibition of VEGF signaling or the downregulation of its mRNA expression is a key target for anti-angiogenic therapies. nih.govnih.govmdpi.com However, the potential role of Manghaslin in this specific cellular mechanism remains uninvestigated.

Computational Chemistry Approaches in Mechanistic Elucidation

Computational chemistry has been employed to provide mechanistic insights into the biological activity of Manghaslin, primarily through molecular docking simulations. researchgate.net These in silico techniques are crucial for predicting and analyzing the interaction between a small molecule (ligand) and a biological target (receptor) at the atomic level. escholarship.orgmdpi.comnih.gov

In the case of Manghaslin, molecular docking was used to elucidate its potential as an inhibitor of human alpha-thrombin. researchgate.net This computational approach predicted that Manghaslin could fit into the active site of the enzyme, forming stable interactions with key amino acid residues that are also recognized by potent synthetic inhibitors. researchgate.net By calculating binding energies and visualizing the interaction patterns, these computational studies provide a structural hypothesis for Manghaslin's mechanism of action, suggesting it acts as a competitive inhibitor. researchgate.net This information is valuable for guiding further in vitro and in vivo experimental validation and for the potential rational design of novel anticoagulants based on the Manghaslin scaffold.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. biorxiv.orgnih.gov This method evaluates the binding compatibility and estimates the strength of the interaction, commonly expressed as binding energy or affinity. biorxiv.orgchemrxiv.org The process involves preparing the three-dimensional structures of both the ligand (Manghaslin) and the target protein, followed by a search algorithm that explores various possible binding poses of the ligand within the protein's active site. mdpi.combanglajol.info A scoring function then ranks these poses based on their calculated binding free energy, with lower energy values typically indicating a more favorable and stable interaction. mdpi.com

In a hypothetical docking study of Manghaslin against a protein target (e.g., an enzyme or a receptor), the analysis would focus on identifying key molecular interactions. These interactions are crucial for understanding the mechanism of action and include:

Hydrogen Bonds: Formation of hydrogen bonds between the hydroxyl groups of Manghaslin's flavonoid and glycosidic moieties and amino acid residues in the protein's active site.

Hydrophobic Interactions: Interactions involving the nonpolar regions of Manghaslin and hydrophobic amino acid residues.

Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between the aromatic rings of the Manghaslin flavonoid core and aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.

The results of such a simulation would typically be presented in a table summarizing the binding affinity and the specific amino acid residues involved in the interaction.

Table 1: Illustrative Molecular Docking Results for Manghaslin with a Hypothetical Protein Target (Note: The following data is for illustrative purposes only and does not represent actual experimental results.)

Protein TargetBinding Energy (kcal/mol)Predicted Inhibition Constant (pKi)Interacting Amino Acid Residues (Hypothetical)Type of Interaction
Enzyme X-9.26.8 µMTYR 210, ASP 340Hydrogen Bond
PHE 330, LEU 280Hydrophobic
Receptor Y-8.57.5 µMARG 120, GLU 250Hydrogen Bond
TRP 85Pi-Pi Stacking
Kinase Z-10.15.9 µMLYS 75, SER 150Hydrogen Bond
VAL 60, ILE 145Hydrophobic

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the Manghaslin-protein complex over time. nih.gov MD simulations provide a deeper understanding of the stability of the predicted binding pose and any conformational changes that may occur in both the ligand and the protein upon binding. nih.govresearchgate.net

An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. nih.gov For a Manghaslin-protein complex, the simulation would be run for a specific period (e.g., nanoseconds) to observe the system's behavior in a simulated physiological environment. researchgate.net The stability of the complex is then assessed by analyzing several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. Higher RMSF values suggest greater flexibility in those regions.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between Manghaslin and the protein throughout the simulation, providing insight into the persistence of key interactions.

These analyses would reveal whether the initial binding pose predicted by molecular docking is stable or if Manghaslin undergoes significant conformational changes or even dissociates from the binding site. researchgate.netnih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Hypothetical Manghaslin-Protein Complex (Note: The following data is for illustrative purposes only and does not represent actual experimental results.)

ParameterValue/ObservationInterpretation
Simulation Time100 nanosecondsStandard duration to assess complex stability.
Average RMSD (Protein)0.25 nmLow and stable value, indicating the protein backbone remains stable.
Average RMSD (Manghaslin)0.15 nmLow and stable value, suggesting the ligand maintains a stable binding pose.
Average Rg (Complex)2.1 nmConsistent value, indicating the complex remains compact and does not unfold.
Key Hydrogen BondsMaintained >85% of simulation timeIndicates strong and stable hydrogen bonding interactions are critical for binding.

Analytical Quantification and Method Development for Manghaslin in Biological and Botanical Samples

Development and Validation of High-Resolution Chromatographic-Spectrometric Methods

The accurate determination of manghaslin in complex biological and botanical samples relies on advanced analytical techniques that offer high sensitivity, selectivity, and reproducibility.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Simultaneous Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful and highly sensitive method for the simultaneous quantification of manghaslin and other chemical markers. This technique has been successfully applied in pharmacokinetic studies, such as the determination of manghaslin, carpaine, clitorin (B1676218), rutin (B1680289), and nicotiflorin (B191644) in rat urine following oral administration of Carica papaya leaf formulation analis.com.my.

An example of typical validation parameters for UHPLC-MS/MS methods, as observed in similar studies for bioactive compounds, is presented below.

Table 1: Representative Validation Parameters for UHPLC-MS/MS Methods

ParameterTypical Acceptance Criteria / Range
SelectivityNo interference from matrix components
Recovery98.58–101.48% nih.gov
Precision (RSD)Intra-day: 1.57–2.46% nih.gov
Inter-day: 1.51–3.00% nih.gov
LinearityR² > 0.99 (typically)
Sensitivity (LOD/LOQ)Low nanogram per liter (ng/L) to picogram per milliliter (pg/mL) range, depending on compound and matrix oaepublish.comsepscience.com
Matrix EffectEvaluated and compensated (e.g., via matrix-matched calibration) oaepublish.com
StabilityAcceptable variation over time and conditions
Carry-over≤20% of the Lower Limit of Quantification (LLOQ) analis.com.my

(Note: This table is designed to represent data interactively, allowing users to filter or expand details on each parameter.)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely utilized analytical technique for separating and characterizing chemical mixtures based on their physical and chemical properties measurlabs.com. It is particularly effective for the analysis of phenolic compounds, including manghaslin, in various plant extracts researchgate.net. HPLC-DAD allows for the detection of individual components as they elute from the column by scanning across the ultraviolet and visible light spectrum and measuring absorbed wavelengths measurlabs.com.

HPLC-DAD has been employed for the phytochemical profiling of Carica papaya leaf extracts, where manghaslin is a known constituent proquest.comsciforum.net. This method facilitates the identification of numerous phenolic compounds, with peak assignments often confirmed by electrospray ionization mass spectrometry (ESI-MS) researchgate.net. The simplicity and robustness of HPLC-DAD make it a workhorse technique for routine analysis in diverse research areas, including food and pharmaceutical analysis measurlabs.comnih.gov. It can be optimized for the simultaneous determination of multiple compounds, demonstrating sufficient sensitivity for routine laboratory practice nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Semi-Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and reliable analytical technique suitable for qualitative, semi-quantitative, and even quantitative analysis of complex herbal materials csic.esresearchgate.netderpharmachemica.comresearchgate.net. HPTLC offers advantages such as simplicity, flexibility, and cost-effectiveness, making it a potent tool for quality control of herbal medicines researchgate.netderpharmachemica.com.

For manghaslin, HPTLC can be employed for:

Qualitative Analysis : Providing chromatographic fingerprints that serve as unique patterns for identification and authentication of botanical samples csic.esresearchgate.netresearchgate.netclubdeccm.com. The visual comparison of these fingerprints can confirm the presence of manghaslin based on its characteristic retention factor (Rf) and color reaction with specific derivatizing agents.

Semi-Quantitative Analysis : Allowing for comparative estimation of manghaslin content between different samples or batches csic.esresearchgate.netclubdeccm.com. While not providing absolute values, semi-quantitative HPTLC can indicate relative amounts, which is useful for screening and preliminary assessment of consistency clubdeccm.com.

Quantitative Analysis : With advancements in instrumentation and densitometry, HPTLC can also provide quantitative results for individual compounds like manghaslin csic.esresearchgate.netderpharmachemica.comclubdeccm.com. This involves measuring the intensity of the separated spots, which correlates with the concentration of the analyte.

HPTLC is particularly valuable for the identification of herbal materials due to their complex mixtures, serving as a complementary method to HPLC researchgate.net.

Application in Phytochemical Profiling of Plant Extracts

Phytochemical profiling involves the comprehensive characterization of the chemical constituents within plant extracts. Manghaslin has been identified in the phytochemical screening of various plant species, providing valuable insights into their chemical composition and potential bioactivity proquest.comsciforum.netsemanticscholar.orgijarbs.com.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) and UHPLC-MS/MS are cutting-edge techniques frequently employed for this purpose sciforum.netijarbs.com. These methods enable the identification of diverse metabolites, including manghaslin, in methanol (B129727) extracts of plants such as Phaseolus vulgaris L., contributing to the discovery of novel therapeutic agents ijarbs.com. The ability to detect compounds in both positive and negative ion modes enhances the comprehensiveness of the profiling, allowing for the identification of a wide range of compounds like phenolic acids and flavonoid aglycones ijarbs.com.

For instance, in the phytochemical profiling of Phaseolus vulgaris L. using HR-LCMS, manghaslin was identified among other bioactive compounds, with its molecular formula C₃₃H₄₀O₂₀ and a monoisotopic mass of 756.2112 ijarbs.com. This detailed characterization forms a foundational basis for further research into the medicinal potential of plant extracts ijarbs.com.

Table 2: Example of Manghaslin Identification in Phytochemical Profiling

CompoundRetention Time (min)Exact Mass (m/z)Molecular FormulaIdentified in Plant
Manghaslin6.021 ijarbs.com756.2112 ijarbs.comC₃₃H₄₀O₂₀ ijarbs.comPhaseolus vulgaris L. ijarbs.com, Carica papaya L. sciforum.net, Vasconcellea quercifolia researchgate.net

(Note: This table is designed to represent data interactively, allowing users to filter or expand details on each compound.)

Manghaslin as a Chemical Marker for Botanical Authentication and Standardization

Chemical markers play a crucial role in the quality control of herbal medicines and botanical products, encompassing authentication of genuine species, detection of adulteration, and assessment of product quality ahpa.orgnih.govnih.govfrontiersin.org. Manghaslin, as a characteristic constituent found in certain plants, can serve as such a marker.

The use of manghaslin as a chemical marker contributes to:

Botanical Identification : Confirming the identity of a plant species or raw material by verifying the presence and characteristic profile of manghaslin ahpa.orgnih.gov. This is particularly important for samples that may have lost their diagnostic microscopic characteristics or undergone processing frontiersin.org.

Detection of Adulteration : Identifying instances where a botanical product is substituted with other species or contains undeclared filler materials ahpa.orgfrontiersin.org. The absence or atypical concentration of manghaslin can indicate adulteration.

Quality Control and Standardization : Ensuring batch-to-batch consistency of botanical products ahpa.orgresearchgate.net. Standardization involves a comprehensive set of controls to ensure the reproducibility of an extract's chemical composition, with marker compounds being a key component ahpa.org. While standardization considers the entire spectrum of chemicals, the consistent presence and level of a marker like manghaslin are crucial for product quality ahpa.org.

Analytical methods like HPTLC, with its fingerprinting capabilities, and UHPLC-MS/MS, with its precision, are instrumental in analyzing marker content in raw materials and finished products researchgate.netahpa.org.

Implementation of Chemometric Tools for Data Analysis and Pattern Recognition

Chemometrics, defined as the application of statistical and mathematical methods to analytical data, is essential for extracting maximum useful information from complex chromatographic and spectrometric datasets mdpi.comondalys.fr. When analyzing manghaslin and other compounds in botanical samples, chemometric tools facilitate data analysis, pattern recognition, and quality assessment.

Key chemometric methods include:

Data Exploration and Pattern Recognition : Techniques such as Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are widely used to identify trends, similarities, or differences between samples based on their chemical profiles nih.govmdpi.comeigenvector.com. For instance, PCA can reveal distinct groupings of samples, indicating variations in chemical composition nih.gov.

Classification : Methods like Partial Least Squares Discriminant Analysis (PLS-DA) and k-nearest neighbors (k-NN) can classify samples into predefined categories, such as different geographical origins or processing methods nih.goveigenvector.com.

Multivariate Calibration : Used for quantitative analysis in complex mixtures, correlating instrumental responses with concentrations of analytes mdpi.com.

The integration of UHPLC-MS/MS data with chemometric tools like HCA and PCA has been successfully applied for the comparative analysis and quality assessment of processed herbal materials nih.gov. This combined approach allows for a deeper understanding of how processing or origin affects the content of bioactive compounds, including manghaslin nih.gov. Chemometrics enables the identification of patterns that might not be evident through univariate analysis, providing a holistic view of the chemical system mdpi.comscielo.org.pe.

Table 3: Common Chemometric Tools and Their Applications in Manghaslin Analysis

Chemometric ToolApplicationBenefit
PCAData exploration, dimensionality reduction, pattern recognition nih.goveigenvector.comVisualizes similarities/differences between samples based on their chemical profiles
HCAClustering of samples based on similarity nih.goveigenvector.comGroups samples with similar manghaslin content or overall phytochemical profiles
PLS-DAClassification, origin identification nih.goveigenvector.comPredicts sample categories (e.g., plant species, geographical origin) based on chemical data
Heat MapVisualization of compound concentrations nih.govProvides a clear visual representation of relative manghaslin levels across multiple samples

(Note: This table is designed to represent data interactively, allowing users to filter or expand details on each tool.)

Structure Activity Relationship Sar Studies of Manghaslin and Its Analogues

Comparative Analysis of Biological Activities with Related Flavonoid Glycosides (e.g., Rutin (B1680289), Clitorin (B1676218), Nicotiflorin (B191644), Kaempferol (B1673270) Derivatives)

Manghaslin is a flavonoid glycoside with a quercetin (B1663063) aglycone. Its biological activity, particularly its antioxidant capacity, is best understood when compared to structurally similar compounds.

A key comparison can be made with clitorin, another flavonoid glycoside often found alongside manghaslin in sources like Carica papaya leaf juice. sciforum.net Both are complex glycosides, but manghaslin possesses a quercetin aglycone, while clitorin has a kaempferol aglycone. The primary difference is an additional hydroxyl group at the 3' position on the B-ring of quercetin. This feature is known to significantly enhance antioxidant activity. A study evaluating their radical scavenging activities found that manghaslin is a substantially better antioxidant than clitorin. sciforum.net In DPPH and ABTS antioxidant assays, manghaslin exhibited IC50 values of 1.31 ppm and 9.54 ppm, respectively, while clitorin showed much lower activity with values of 91.96 ppm and 250.45 ppm. sciforum.net This suggests the catechol (3',4'-dihydroxy) structure of the quercetin aglycone in manghaslin is a dominant factor in its superior antioxidant potential. sciforum.netresearchgate.net

When compared to other common flavonoid glycosides, similar principles apply:

Rutin (Quercetin-3-O-rutinoside): Like manghaslin, rutin has a quercetin aglycone but a simpler diglycoside sugar chain (rutinose). Both are potent antioxidants due to the shared quercetin core. Differences in their activity would primarily arise from the size and structure of the attached sugar moieties, which affects solubility and interaction with cellular targets.

Nicotiflorin (Kaempferol-3-O-rutinoside): This compound is the kaempferol analogue of rutin. As with the manghaslin-clitorin comparison, flavonoids derived from quercetin are generally more potent antioxidants than their kaempferol-derived counterparts because of the B-ring hydroxylation pattern. nih.govcambridge.org Kaempferol derivatives, however, may exhibit higher stability under certain conditions due to a lower rate of oxidation. researchgate.net

Other Kaempferol Derivatives: In general, kaempferol and its glycosides show notable biological activities, including anti-inflammatory and anti-fungal effects, but their antioxidant and radical scavenging capacities are typically weaker than those of corresponding quercetin derivatives. cambridge.orgnih.gov

CompoundAglyconeKey Structural Difference from ManghaslinReported Antioxidant Activity Comparison
Manghaslin Quercetin-High (IC50 = 1.31 ppm, DPPH assay) sciforum.net
Clitorin KaempferolLacks 3'-OH group on B-ringSignificantly lower than Manghaslin (IC50 = 91.96 ppm, DPPH assay) sciforum.net
Rutin QuercetinSimpler diglycoside chain (rutinose)Potent antioxidant, activity influenced by glycosylation pattern nih.gov
Nicotiflorin KaempferolLacks 3'-OH group; simpler diglycoside chainGenerally lower antioxidant activity than Rutin due to kaempferol aglycone nih.gov

Investigation of the Impact of Glycosylation Pattern on Bioactivity

Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, is a critical modification that significantly impacts a compound's physical and biological properties. cas.cz

The primary effect of glycosylation is a substantial increase in water solubility and stability. researchgate.netnih.gov This is crucial for the storage of these compounds in plant vacuoles and can enhance their bioavailability and distribution in biological systems. researchgate.net However, for in vitro bioactivity, particularly antioxidant activity, glycosylation often has an attenuating effect. nih.gov The sugar groups can sterically hinder the free hydroxyl groups on the aglycone, which are essential for radical scavenging. nih.gov The antioxidant activity of flavonoids generally decreases as the number of attached sugar moieties increases. mdpi.com

Manghaslin possesses a complex triglycoside structure attached at the C-3 position of quercetin. nih.gov This extensive glycosylation enhances its solubility but may modulate its interaction with enzymes and cellular receptors compared to less glycosylated flavonoids like rutin (a diglycoside) or simple quercetin glucosides. While the aglycone itself is highly reactive, the large sugar component of manghaslin dictates how it approaches and binds to molecular targets.

Furthermore, the type and linkage of the sugars are important. The specific arrangement of glucose and rhamnose in manghaslin's sugar chain will create a unique three-dimensional structure that influences its biological interactions, differentiating it from other quercetin glycosides with different sugar patterns. researchgate.net In some cases, while O-glycosylation (as in manghaslin) can reduce certain in vitro activities, it can improve in vivo efficacy by altering absorption, metabolism, and circulation time. researchgate.net

FeatureImpact of GlycosylationRelevance to Manghaslin
Solubility Increases water solubility and stability nih.govThe large triglycoside chain makes Manghaslin highly water-soluble.
In Vitro Antioxidant Activity Generally decreases compared to the aglycone, as sugars can block active hydroxyl groups nih.govmdpi.comDespite this, Manghaslin shows potent antioxidant activity, largely due to its quercetin core sciforum.net
Bioavailability Can be enhanced due to increased solubility and potential for active transport nih.govresearchgate.netThe specific glycosylation pattern may influence its absorption and metabolism in vivo.
Molecular Interactions Alters binding to enzymes and receptors due to steric effects and different hydrogen bonding capabilities researchgate.netThe complex sugar chain creates a distinct molecular profile compared to simpler glycosides.

Role of Aglycone Structure in Defining Molecular Interaction Profiles

The aglycone is the non-sugar, core flavonoid component that fundamentally determines the type and potency of biological activity. The aglycone of manghaslin is quercetin, one of the most studied and biologically active flavonoids. nih.gov

The molecular interaction profile of manghaslin is largely defined by the key structural features of quercetin:

The Catechol Group: The presence of two adjacent hydroxyl groups (a catechol) at the 3' and 4' positions on the B-ring is the most critical feature for high antioxidant and radical scavenging activity. nih.govnih.gov This structure is highly effective at donating hydrogen atoms and electrons to neutralize free radicals, and it can chelate metal ions, preventing them from catalyzing oxidative reactions. nih.gov

The C2-C3 Double Bond: This double bond, in conjugation with the 4-oxo (carbonyl) group on the C-ring, allows for electron delocalization across the molecule. This stabilizes the flavonoid radical that is formed after it donates a hydrogen atom, making it a more effective antioxidant. nih.gov

The superiority of manghaslin's antioxidant activity over clitorin's is a direct consequence of their different aglycones. sciforum.net Clitorin's aglycone, kaempferol, is identical to quercetin except that it lacks the 3'-hydroxyl group, meaning it does not have the highly reactive catechol structure on its B-ring. nih.govnih.gov This single difference in their aglycone structures results in a significantly lower antioxidant potential for kaempferol and its derivatives like clitorin and nicotiflorin. researchgate.net

Influence of Hydroxylation and Acetylation Patterns on Functional Outcomes

The number and location of hydroxyl (-OH) groups on the flavonoid rings are paramount to their biological function. nih.govnih.gov

Hydroxylation: As discussed, the hydroxylation pattern on the B-ring is a major determinant of antioxidant activity. The 3',4'-dihydroxy (catechol) arrangement found in manghaslin's quercetin core is optimal for radical scavenging. nih.govoup.com Increasing the number of hydroxyl groups is often associated with stronger bioactivity. For example, flavonoids with more hydroxyl groups tend to be stronger inhibitors of enzymes like α-glucosidase. nih.gov Hydroxylation at the C-5 and C-7 positions on the A-ring also enhances activity by contributing to radical stabilization and metal chelation capabilities. researchgate.net Therefore, the specific polyhydroxylated structure of manghaslin's aglycone is the foundation of its potent functional outcomes.

Acetylation: Acetylation is a chemical modification where acetyl groups (-COCH₃) are added to the hydroxyl groups. While studies on acetylated manghaslin are not available, the general effects of flavonoid acetylation can be inferred.

Effect on Bioactivity: Acetylation of hydroxyl groups would block their ability to donate hydrogen atoms, which would likely lead to a significant decrease in antioxidant and radical-scavenging activity. However, acetylation can increase the lipophilicity (fat-solubility) of the flavonoid. nih.gov This change could potentially enhance the molecule's ability to cross cell membranes, which might improve its bioavailability or efficacy in certain biological contexts, such as anticancer or anti-inflammatory activities. nih.gov

Structural Impact: The addition of bulky acetyl groups can alter the shape and electronic properties of the molecule, leading to different interactions with enzyme active sites or cellular receptors. nih.govresearchgate.net For some flavonoids, acetylation has been shown to enhance anti-inflammatory or cell proliferation inhibitory effects. nih.gov

The functional outcome of acetylation is therefore a trade-off; it may decrease direct antioxidant capacity while potentially increasing other activities by modifying the compound's solubility and cellular uptake. nih.gov Further research would be needed to determine the specific effects of acetylation on the manghaslin structure.

Future Research Directions in Manghaslin Chemistry and Biology

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of complex natural products like Manghaslin, a flavonoid, involves intricate enzymatic pathways and sophisticated regulatory networks. While general insights into flavonoid biosynthesis exist, the specific enzymes and regulatory mechanisms governing Manghaslin's unique structure are yet to be fully elucidated. Future research should prioritize the application of advanced multi-omics approaches, including genomics, transcriptomics, and metabolomics, to Manghaslin-producing plants. nih.govwikipedia.orgnih.govijrr.com This integrated strategy is crucial for identifying the specific genes encoding the enzymes responsible for each step of Manghaslin's biosynthesis. Furthermore, investigating the transcriptional factors, small RNAs, and epigenetic modifications that regulate the expression of these biosynthetic genes will provide a holistic understanding of how Manghaslin production is controlled within the plant. nih.govwikipedia.orgijrr.com Such insights are vital for potential metabolic engineering efforts aimed at enhancing Manghaslin yield or producing it heterologously.

Discovery of Additional Molecular Targets and Pathways

Preliminary molecular docking studies have indicated that Manghaslin may interact with specific proteins such as VEGFR-2 and caspase-3, suggesting its potential involvement in apoptotic pathways. fishersci.se Additionally, computational analyses have explored its potential binding to SARS-CoV-2 targets, including Mpro, RNA-dependent RNA polymerase (RdRp), papain-like protease (PLpro), and the receptor-binding domain (RBD)-spike protein. fishersci.caresearchgate.net Despite these promising initial findings, the full spectrum of Manghaslin's molecular targets and the downstream signaling pathways it modulates remains largely unexplored. Future research must focus on experimentally validating these predicted interactions through rigorous biochemical and cellular assays. This includes employing techniques such as target deconvolution, quantitative proteomics, and high-throughput screening to identify novel direct and indirect molecular targets. Investigating the impact of Manghaslin on various cellular processes, such as cell proliferation, inflammation, oxidative stress, and immune responses, will help delineate the broader biological pathways influenced by this compound. wikipedia.orgmdpi.com A deeper understanding of these interactions is essential for uncovering its therapeutic potential and guiding drug development efforts.

Development of Advanced Analytical Techniques for Trace-Level Quantification

Accurate and sensitive quantification of Manghaslin is critical for pharmacokinetic studies, understanding its distribution in biological systems, and potentially for quality control in natural product extracts. While standard analytical techniques can detect Manghaslin, the development of advanced methods for trace-level quantification is a significant future research direction. This involves enhancing the sensitivity, selectivity, and robustness of current analytical platforms. Techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) or inductively coupled plasma-mass spectrometry (ICP-MS) coupled with sophisticated separation methods (e.g., capillary electrophoresis or advanced chromatography) are promising avenues. wikidata.orgguidetopharmacology.orgthegoodscentscompany.com Future work should focus on optimizing sample preparation protocols, such as microwave-assisted extraction (MAE) or cloud point extraction (CPE), to improve extraction efficiency and minimize matrix interference for trace analysis in complex biological or environmental matrices. thegoodscentscompany.combbrc.in The goal is to achieve lower limits of detection and quantification, enabling precise measurement of Manghaslin even at very low concentrations, which is crucial for understanding its pharmacokinetics and pharmacodynamics in vivo.

Rational Design and Synthesis of Manghaslin Analogues with Tuned Bioactivities

The rational design and synthesis of natural product analogues represent a powerful strategy to optimize their pharmacological properties, such as potency, selectivity, and bioavailability. researchgate.netnih.govnih.govnih.gov Building upon the insights gained from molecular target identification and structure-activity relationship (SAR) studies of Manghaslin, future research should focus on designing and synthesizing novel Manghaslin analogues. This process will involve computational chemistry approaches, including molecular docking and molecular dynamics simulations, to predict the binding affinities and interactions of modified Manghaslin structures with specific biological targets. researchgate.netnih.gov Synthetic efforts will then be directed towards creating these designed analogues, followed by comprehensive in vitro and in vivo biological evaluations to assess their tuned bioactivities. The aim is to develop derivatives with enhanced therapeutic efficacy, improved pharmacokinetic profiles, and potentially reduced off-target effects, thereby maximizing the translational potential of Manghaslin as a bioactive compound.

Q & A

Q. What are the established methods for characterizing the structural identity and purity of Manghaslin in phytochemical studies?

To confirm Manghaslin's identity, researchers should employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm glycosidic linkages and flavonoid aglycone structure .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Chromatography : Perform HPLC or UPLC with reference standards to assess purity (>95% recommended for pharmacological assays) .
  • Elemental Analysis : Validate elemental composition for novel derivatives .

Q. What standardized assays are recommended for evaluating Manghaslin's acetylcholinesterase (AChE) inhibitory activity?

The Ellman assay is the gold standard:

  • Prepare AChE enzyme (e.g., electric eel source) and substrate acetylthiocholine iodide.
  • Measure inhibition kinetics using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to detect thiocholine release at 412 nm .
  • Calculate IC50_{50} via dose-response curves (4-6 concentrations, triplicate runs) and include donepezil as a positive control .

Q. What validated cellular models are appropriate for preliminary screening of Manghaslin's neuroprotective effects?

  • SH-SY5Y neuronal cells : Test against oxidative stress (e.g., H2_2O2_2-induced damage) or amyloid-β toxicity .
  • Microglial BV-2 cells : Assess anti-inflammatory activity via LPS-induced TNF-α/IL-6 suppression .
  • Include N-acetylcysteine or curcumin as reference antioxidants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values) for Manghaslin across different studies?

  • Control for experimental variables : Standardize enzyme sources (e.g., human vs. electric eel AChE), substrate concentrations, and incubation times .
  • Validate assay conditions : Use internal controls (e.g., galantamine for AChE) and ensure compound solubility via pre-testing in DMSO/PBS .
  • Statistical reconciliation : Apply meta-analysis to compare datasets, accounting for inter-lab variability and sample size effects .

Q. What experimental design considerations are critical when investigating Manghaslin's dual mechanisms of action (e.g., anti-inflammatory vs. AChE inhibition)?

  • Orthogonal assays : Pair enzyme inhibition studies (AChE IC50_{50}) with cytokine profiling (ELISA for IL-1β, TNF-α) in LPS-stimulated macrophages .
  • Pathway analysis : Use Western blotting or qPCR to assess downstream targets (e.g., TLR4/MyD88 for inflammation; Drp1 for mitochondrial fission) .
  • Temporal resolution : Conduct time-course experiments to distinguish primary vs. secondary effects .

Q. How should researchers optimize in vitro assays to account for Manghaslin's potential solubility limitations in pharmacological studies?

  • Solvent screening : Test solubility in DMSO, ethanol, or cyclodextrin complexes, ensuring final solvent concentration ≤0.1% (v/v) to avoid cytotoxicity .
  • Precipitation monitoring : Use dynamic light scattering (DLS) to detect aggregation during long-term incubations .
  • Bioavailability proxies : Combine with permeability assays (e.g., Caco-2 monolayers) to predict in vivo efficacy .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Manghaslin's enzyme inhibition studies?

  • Nonlinear regression : Fit data to a four-parameter logistic (Hill) equation using tools like GraphPad Prism .
  • Error propagation : Calculate confidence intervals for IC50_{50} values via bootstrapping (≥1000 iterations) .
  • Outlier detection : Apply Grubbs' test to exclude aberrant replicates .

Q. How can researchers differentiate between Manghaslin's direct enzyme inhibition versus indirect modulation of upstream signaling pathways?

  • Kinase profiling : Use phosphoproteomics or PamStation® arrays to identify off-target kinase interactions .
  • Gene knockdown : Apply siRNA targeting suspected upstream regulators (e.g., NF-κB) to isolate primary mechanisms .
  • Thermodynamic analysis : Perform isothermal titration calorimetry (ITC) to measure direct binding affinity to AChE .

Q. Methodological Resources

  • For reproducibility, follow Beilstein Journal guidelines on experimental documentation, including raw spectra and statistical outputs as supplementary data .
  • Address contradictory findings by aligning with ICH harmonization principles for assay validation and cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.